O-Desaryl Ranolazine

説明

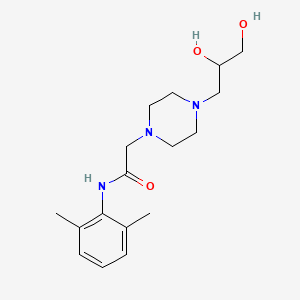

Structure

3D Structure

特性

IUPAC Name |

2-[4-(2,3-dihydroxypropyl)piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O3/c1-13-4-3-5-14(2)17(13)18-16(23)11-20-8-6-19(7-9-20)10-15(22)12-21/h3-5,15,21-22H,6-12H2,1-2H3,(H,18,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDEJNELBMSFPDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675825 | |

| Record name | 2-[4-(2,3-Dihydroxypropyl)piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172430-46-5 | |

| Record name | 4-(2,3-Dihydroxypropyl)-N-(2,6-dimethylphenyl)-1-piperazineacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=172430-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CVT-2512 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172430465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[4-(2,3-Dihydroxypropyl)piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CVT-2512 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04210SF62M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: In Vitro Generation of O-Desaryl Ranolazine (CVT-2512)

Executive Summary & Pharmacological Context

Ranolazine (Ranexa®) is a prominent anti-anginal agent that functions as a late sodium current (

This guide details the in vitro generation of O-Desaryl Ranolazine (also identified as CVT-2512 ; CAS 172430-46-5). Unlike the O-desmethyl metabolite (CVT-2514), which retains the aryl ether linkage, O-Desaryl Ranolazine represents the product of O-dearylation —specifically, the cleavage of the ether bond connecting the glyceryl linker to the 2-methoxyphenol moiety. This transformation yields a diol-terminated piperazine species.

Understanding the generation of CVT-2512 is critical for:

-

Metabolic Stability Profiling: Quantifying the loss of parent drug via the ether-cleavage pathway.

-

Impurity Characterization: Distinguishing metabolic cleavage from hydrolytic degradation.

-

Drug-Drug Interaction (DDI) Studies: Assessing CYP3A4 activity using ranolazine as a probe substrate.

Mechanistic Pathway of O-Dearylation

The formation of O-Desaryl Ranolazine is an oxidative O-dealkylation process. It is catalyzed primarily by the heme-thiolate system of Cytochrome P450 enzymes.

Reaction Mechanism

-

Hydroxylation: The CYP450 enzyme (predominantly CYP3A4) abstracts a hydrogen atom from the C1 carbon of the propyl chain (adjacent to the ether oxygen), followed by oxygen rebound to form an unstable hemiacetal intermediate .

-

Collapse: The hemiacetal spontaneously collapses, cleaving the ether bond.

-

Products: This releases 2-methoxyphenol (Guaiacol) and the corresponding aldehyde, which is rapidly reduced to the stable alcohol (or if the hydroxylation occurred at the terminal carbon, the mechanism varies, but the end product CVT-2512 is the 2,3-dihydroxypropyl derivative).

Pathway Visualization

The following diagram illustrates the biotransformation of Ranolazine to O-Desaryl Ranolazine.

Figure 1: Oxidative O-dearylation pathway of Ranolazine yielding CVT-2512 and Guaiacol.

Experimental Protocol: In Vitro Generation

System Selection

To generate O-Desaryl Ranolazine with high specificity, Human Liver Microsomes (HLM) are the gold standard for representing the full hepatic clearance profile. However, for clean synthesis or kinetic isolation, Recombinant CYP3A4 (rCYP3A4) is preferred due to the high

| Parameter | Human Liver Microsomes (HLM) | Recombinant CYP3A4 (Bactosomes/Supersomes) |

| Relevance | Physiological clearance prediction | Enzyme kinetics / Mechanism confirmation |

| Cost | Moderate | High |

| Cofactors | NADPH or regenerating system | NADPH + Cytochrome b5 (often co-expressed) |

| Metabolite Mix | Complex (CVT-2512, CVT-2514, CVT-2738) | Cleaner (Predominantly CVT-2512 & CVT-2514) |

Reagents & Stock Preparation

-

Substrate: Ranolazine dihydrochloride (

stock in DMSO). -

Enzyme Source: HLM (20 mg/mL protein) or rCYP3A4 (1 nmol/mL).

-

Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4.

-

Cofactor System:

-

Solution A: 20 mM NADP+.

-

Solution B: 100 mM Glucose-6-phosphate + 40 U/mL G6P-Dehydrogenase.

-

Alternative: 10 mM NADPH (freshly prepared).

-

-

Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Ranolazine-d3).

Step-by-Step Incubation Workflow

This protocol is designed for a 200 µL reaction volume in a 96-well plate format.

-

Pre-Incubation Mixture:

-

Combine

of Buffer + -

Add

of Ranolazine stock (Final conc: -

Equilibrate at 37°C for 5 minutes.

-

-

Initiation:

-

Add

of pre-warmed NADPH regenerating system. -

Mix rapidly by pipetting.

-

-

Incubation:

-

Incubate at 37°C with orbital shaking (400 rpm).

-

Timepoints: 0, 5, 15, 30, 45, 60 minutes.

-

-

Termination:

-

At each timepoint, transfer

of reaction mixture into -

Vortex for 10 seconds.

-

-

Extraction:

-

Centrifuge at 4,000 x g for 15 minutes at 4°C to pellet precipitated proteins.

-

Transfer supernatant to HPLC vials for LC-MS/MS analysis.

-

Workflow Diagram

Figure 2: Step-by-step in vitro incubation workflow for metabolite generation.

Analytical Validation (LC-MS/MS)

To confirm the generation of O-Desaryl Ranolazine, a specific mass spectrometry method is required. The metabolite is significantly more polar than the parent due to the exposure of the diol group.

Mass Spectrometry Parameters

-

Ionization: ESI Positive mode.

-

Parent Ranolazine:

-

Precursor:

428.2 -

Product:

279.2 (Cleavage of the amide linker).

-

-

O-Desaryl Ranolazine (CVT-2512):

-

Precursor:

322.2 -

Key Transition:

322.2 -

Note: The shift from 428 to 322 (

106 Da) corresponds to the loss of the methoxyphenoxy group (

Chromatographic Separation

Due to the polarity difference, O-Desaryl Ranolazine will elute earlier than Ranolazine on a Reverse Phase column.

| Parameter | Setting |

| Column | C18 (e.g., Waters XSelect HSS T3, 2.1 x 50 mm, 2.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B (0-0.5 min) |

| Flow Rate | 0.5 mL/min |

| Retention Time | O-Desaryl (~1.2 min) < Ranolazine (~2.4 min) |

Data Analysis & Interpretation

Kinetic Calculation

To determine if the generation of O-Desaryl Ranolazine is the rate-limiting step or a major pathway, calculate the formation clearance (

-

Plot the Area Ratio (Metabolite/IS) vs. Time.

-

Convert Area Ratio to Concentration using a synthetic standard curve of CVT-2512.

-

Calculate the initial velocity (

) from the linear portion of the curve. -

Fit data to the Michaelis-Menten equation if testing multiple substrate concentrations:

Causality & Control

-

Negative Control: Incubate without NADPH. No O-Desaryl Ranolazine should be observed. If observed, check for spontaneous hydrolysis of the ether (unlikely under physiological pH).

-

Inhibitor Check: Co-incubation with Ketoconazole (1 µM) should abolish O-Desaryl formation, confirming CYP3A4 dependence. Co-incubation with Quinidine (1 µM) will assess CYP2D6 contribution.

References

-

BenchChem. (2025).[6] An In-Depth Technical Guide to the Synthesis and Characterization of O-Desmethyl Ranolazine. Retrieved from

-

Jerling, M. (2006). Clinical Pharmacokinetics of Ranolazine. Clinical Pharmacokinetics, 45, 469–491. Retrieved from

-

FDA Center for Drug Evaluation and Research. (2006). Clinical Pharmacology and Biopharmaceutics Review: Ranexa (Ranolazine). Application No. 21-526. Retrieved from

-

Penner, S. B., et al. (2012). The characterization of the metabolites of ranolazine in man by liquid chromatography mass spectrometry. Xenobiotica. Retrieved from

-

PubChem. (n.d.). O-desaryl ranolazine (Compound Summary). Retrieved from

Sources

- 1. US10266507B2 - Process for the preparation of ranolazine - Google Patents [patents.google.com]

- 2. Clinical pharmacokinetics of ranolazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ranolazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. labsolu.ca [labsolu.ca]

- 5. schd-shimadzu.com [schd-shimadzu.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: O-Desaryl Ranolazine Reference Standard Availability & Qualification

Executive Summary: The Criticality of O-Desaryl Ranolazine

In the development and quality control of Ranolazine (Ranexa®), the identification of metabolites and degradation products is a regulatory imperative. O-Desaryl Ranolazine (also known as CVT-2512 ) is a primary metabolite formed via O-dearylation and a potential hydrolytic degradant.

Unlike the common pharmacopeial impurities (USP Related Compounds A, B, C, and D), O-Desaryl Ranolazine is often absent from standard compendial catalogs, creating a sourcing gap for researchers performing comprehensive impurity profiling or pharmacokinetic (PK) studies. This guide delineates the structural identity, synthesis pathways, sourcing strategies, and analytical protocols required to qualify this reference standard.

Chemical Identity & Structural Profile[1][2][3][4][5]

Confusion often arises between "O-Desaryl" and "O-Desmethyl" metabolites. Precise structural characterization is required to prevent analytical mismatching.

| Property | Specification |

| Common Name | O-Desaryl Ranolazine |

| Synonyms | CVT-2512; Ranolazine Metabolite IV; 4-(2,3-dihydroxypropyl)-N-(2,6-dimethylphenyl)-1-piperazineacetamide |

| CAS Number | 172430-46-5 |

| Molecular Formula | C₁₇H₂₇N₃O₃ |

| Molecular Weight | 321.41 g/mol |

| Structural Distinction | Formed by the cleavage of the 2-methoxyphenyl ether bond, leaving a 2,3-dihydroxypropyl (glycerol-like) tail attached to the piperazine ring. |

| Solubility | Soluble in Methanol, DMSO, and Acetonitrile; sparingly soluble in water (higher polarity than Ranolazine). |

Structural Relationship Map

The following diagram illustrates the metabolic and structural relationship between Ranolazine, its pharmacopeial impurities, and the O-Desaryl metabolite.

Figure 1: Structural genealogy of Ranolazine metabolites. O-Desaryl Ranolazine is distinct from O-Desmethyl Ranolazine and USP Related Compound C.

Sourcing & Availability Analysis[6][7]

O-Desaryl Ranolazine is not currently listed as a primary USP or EP Reference Standard (as of Q1 2026). Researchers must rely on secondary standards or custom synthesis.

Commercial Availability Matrix

| Supplier Type | Availability Status | Purity Grade | Recommended Use |

| Pharmacopeia (USP/EP) | Not Available | N/A | N/A |

| Specialized Chemical Vendors | Available (e.g., Shimadzu, Veeprho, Molcan) | >95% to >98% | Impurity Profiling, Method Validation |

| Custom Synthesis | On-Demand | >99% | quantitative NMR (qNMR) Reference |

Critical Procurement Note: When sourcing, verify the CAS number 172430-46-5 . Do not accept "Desmethyl Ranolazine" (CAS 172430-45-4) as a substitute; they have significantly different retention times and mass spectra.

Synthesis & Preparation of Reference Material

If commercial stock is unavailable, O-Desaryl Ranolazine can be synthesized from USP Related Compound C (N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide). This route is preferred for generating fresh, high-purity standards for internal qualification.

Synthetic Pathway

The synthesis involves the alkylation of the secondary amine on the piperazine ring with 3-chloro-1,2-propanediol (or glycidol).

Figure 2: Synthetic route for on-demand preparation of O-Desaryl Ranolazine reference material.

Protocol Summary:

-

Dissolution: Dissolve 1.0 eq of USP Related Compound C in Acetonitrile.

-

Addition: Add 1.2 eq of 3-chloro-1,2-propanediol and 2.0 eq of Potassium Carbonate (

). -

Reflux: Heat to reflux (approx. 80°C) for 6–12 hours. Monitor conversion by TLC or HPLC.

-

Workup: Filter inorganic salts, concentrate filtrate.

-

Purification: Purify via Preparative HPLC (C18 column) to remove unreacted amine and over-alkylated byproducts.

Analytical Qualification Protocol

To validate the standard, use the following Reverse-Phase HPLC (RP-HPLC) method. O-Desaryl Ranolazine is more polar than the parent drug and will elute earlier.

HPLC Method Parameters

| Parameter | Condition |

| Column | C18 (e.g., Waters XBridge or Agilent Zorbax), 150 x 4.6 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid or Ammonium Acetate (pH 5.0) in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-2 min: 5% B; 2-15 min: 5% → 60% B; 15-20 min: 60% → 90% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 273 nm (or MS ESI+) |

| Expected RRT | ~0.4 - 0.6 (Relative to Ranolazine) |

Mass Spectrometry (LC-MS/MS) Transitions

For bioanalytical assays (plasma/urine), use the following transitions to confirm identity:

-

Precursor Ion: [M+H]⁺ = 322.2 m/z

-

Product Ions:

-

128.1 m/z (Diagnostic for 2,6-dimethylphenyl acetamide moiety)

-

248.2 m/z (Loss of glycerol tail)

-

Storage and Stability

-

Hygroscopicity: The diol functionality makes O-Desaryl Ranolazine hygroscopic.

-

Storage: Store neat standard at -20°C under desiccated conditions.

-

Solution Stability: Stock solutions in Methanol are stable for 1 month at -20°C. Avoid aqueous dilution until immediate use to prevent potential microbial growth or hydrolysis.

References

-

Shimadzu Chemistry & Diagnostics. (2025). O-Desaryl Ranolazine Reference Standard (Product C5572).Link

-

National Institutes of Health (NIH) PubChem. (2025). Ranolazine Compound Summary (CID 56959).Link

-

Jerling, M. (2006). Clinical Pharmacokinetics of Ranolazine.[1] Clinical Pharmacokinetics, 45, 469–491. (Describes metabolic pathway including CVT-2512). Link

-

United States Pharmacopeia (USP). (2025). USP Catalog: Ranolazine Related Compounds.[2][3][4][5][6] (Verification of non-compendial status). Link

-

Guduru, S., et al. (2019). Isolation and structural elucidation of degradation products of ranolazine. International Journal of Pharmaceutical Sciences and Research.[7] Link

Sources

- 1. The characterization of the metabolites of ranolazine in man by liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. drjcrbio.com [drjcrbio.com]

- 3. Ranolazine USP Related Compound C - SRIRAMCHEM [sriramchem.com]

- 4. Ranolazine USP Related Compound A | LGC Standards [lgcstandards.com]

- 5. store.usp.org [store.usp.org]

- 6. Ranolazine USP Related Compound D | 380204-72-8 [chemicea.com]

- 7. impactfactor.org [impactfactor.org]

An In-depth Technical Guide on the Impurity Profiling of O-Desaryl Ranolazine in Ranolazine

Introduction

In the landscape of pharmaceutical development and manufacturing, ensuring the purity of an active pharmaceutical ingredient (API) is paramount to guaranteeing its safety and efficacy. Ranolazine, a piperazine derivative, serves as a crucial second-line treatment for chronic stable angina pectoris.[1][2] The synthesis and storage of ranolazine can lead to the formation of various impurities, among which O-Desaryl ranolazine is of significant interest. This guide provides a comprehensive technical overview of the methodologies and underlying principles for the robust impurity profiling of O-Desaryl ranolazine in ranolazine drug substances and products.

The control of impurities is a critical aspect of drug development and is mandated by regulatory bodies worldwide, including the International Council for Harmonisation (ICH).[3][4] The ICH Q3A(R2) and Q3B(R2) guidelines provide a framework for the reporting, identification, and qualification of impurities in new drug substances and products, respectively.[3][5] This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and describing self-validating systems for impurity analysis.

Understanding Ranolazine and the O-Desaryl Impurity

Chemical Profile of Ranolazine and O-Desaryl Ranolazine

Ranolazine, chemically known as N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide, is a complex molecule with multiple potential sites for chemical transformation.[2] Its synthesis is a multi-step process involving starting materials such as 2,6-dimethylaniline and guaiacol glycidyl ether.[6]

O-Desaryl ranolazine is an impurity that can arise during the synthesis or degradation of ranolazine.[7] Its chemical structure is characterized by the absence of the 2-methoxyphenoxy group, which is a key structural feature of the parent ranolazine molecule.

| Compound | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) |

| Ranolazine | N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide | C24H33N3O4 | 427.54 |

| O-Desaryl Ranolazine | 1-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)-4-(2,3-dihydroxypropyl)piperazin-1-ium | C17H27N3O3 | 321.41[7] |

Formation Pathways of O-Desaryl Ranolazine

The formation of O-Desaryl ranolazine can be attributed to several factors, including:

-

Synthesis-Related Impurities: Incomplete reactions or side reactions during the synthesis of ranolazine can lead to the formation of O-Desaryl ranolazine. The quality of starting materials and intermediates plays a crucial role in minimizing the levels of such impurities.[6]

-

Degradation: Ranolazine can degrade under various stress conditions, such as acidic, basic, and oxidative environments, potentially leading to the formation of O-Desaryl ranolazine.[2][8] Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[9]

Caption: Potential formation pathways of O-Desaryl Ranolazine.

Analytical Methodologies for Impurity Profiling

A multi-faceted approach employing various analytical techniques is crucial for the comprehensive profiling of O-Desaryl ranolazine. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the workhorse techniques for the separation and quantification of impurities in pharmaceuticals.[10]

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is essential for separating O-Desaryl ranolazine from the parent drug and other potential impurities. The development of such a method involves a systematic optimization of various chromatographic parameters.

Experimental Protocol: HPLC Method Development

-

Column Selection: A reversed-phase column, such as a C18 or C8, is typically the first choice for the analysis of moderately polar compounds like ranolazine and its impurities.[9][11] A Hypersil BDS C18 column (150 x 4.6 mm, 5 µm) has been reported to be effective.[11]

-

Mobile Phase Selection and Optimization: A mixture of an aqueous buffer and an organic modifier is commonly used.

-

Aqueous Phase: A buffer such as disodium hydrogen orthophosphate with a pH of 7.0 provides good peak shape and resolution.[11]

-

Organic Modifier: Acetonitrile is a common choice for its elution strength and UV transparency.[11]

-

Gradient vs. Isocratic Elution: Isocratic elution with a mobile phase composition of buffer and acetonitrile (e.g., 55:45 v/v) can be suitable for routine analysis.[11]

-

-

Detection Wavelength: The selection of an appropriate UV detection wavelength is critical for sensitivity. Ranolazine and its impurities can be monitored at around 205 nm.[11]

-

Flow Rate and Column Temperature: A flow rate of 1.4 mL/min and a column temperature of 40°C have been found to provide efficient separation.[11]

Data Presentation: Typical HPLC Method Parameters

| Parameter | Condition | Rationale |

| Column | Hypersil BDS C18, 150 x 4.6 mm, 5 µm | Provides good retention and separation for ranolazine and its impurities.[11] |

| Mobile Phase A | Disodium hydrogen orthophosphate buffer (pH 7.0) | Maintains a stable pH for consistent retention times and peak shapes.[11] |

| Mobile Phase B | Acetonitrile | Elutes the analytes from the column.[11] |

| Elution | Isocratic (55:45 Mobile Phase A:B) | Simplifies the method and ensures reproducibility.[11] |

| Flow Rate | 1.4 mL/min | Optimizes analysis time and separation efficiency.[11] |

| Column Temperature | 40°C | Improves peak shape and reduces viscosity.[11] |

| Detection | UV at 205 nm | Provides good sensitivity for ranolazine and related substances.[11] |

Mass Spectrometry (MS) for Structural Elucidation

While HPLC provides quantitative information, Mass Spectrometry (MS) is indispensable for the definitive identification and structural elucidation of impurities. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for this purpose.[10][12]

The fragmentation pattern of O-Desaryl ranolazine in the mass spectrometer will be distinct from that of ranolazine, allowing for its unambiguous identification even at trace levels.

Forced Degradation Studies

Forced degradation studies are a regulatory requirement and a critical component of method development.[13] These studies involve subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products.[9] This helps in understanding the degradation pathways and ensures that the analytical method is "stability-indicating," meaning it can separate the degradation products from the intact drug.

Experimental Protocol: Forced Degradation Study

-

Acid Degradation: Treat a solution of ranolazine with an acid (e.g., 1 N HCl) at an elevated temperature (e.g., 60°C) for a defined period.[14]

-

Base Degradation: Treat a solution of ranolazine with a base (e.g., 0.1 N NaOH) at an elevated temperature.[14]

-

Oxidative Degradation: Treat a solution of ranolazine with an oxidizing agent (e.g., 3% H2O2) at room temperature.[9]

-

Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C) for a specified duration.[15]

-

Photolytic Degradation: Expose the drug substance to UV and visible light as per ICH Q1B guidelines.[3]

-

Analysis: Analyze the stressed samples using the developed HPLC method to assess for the formation of degradation products, including O-Desaryl ranolazine.

Caption: Workflow for a forced degradation study of Ranolazine.

Method Validation: Ensuring Trustworthiness

A developed analytical method must be validated to ensure its reliability, accuracy, and precision for its intended purpose. The validation should be performed according to ICH Q2(R1) guidelines.[3][16]

Key Validation Parameters

-

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2] This is demonstrated through peak purity analysis using a photodiode array (PDA) detector and by showing no interference from placebo in the case of a drug product.[2][14]

-

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[11] This is typically evaluated by analyzing a series of solutions of the impurity at different concentrations.

-

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies, where a known amount of the impurity is spiked into the sample matrix and the recovery is calculated.[2]

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst), and reproducibility (inter-laboratory).[15]

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[2]

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.[11]

Data Presentation: Acceptance Criteria for Method Validation

| Validation Parameter | Acceptance Criteria |

| Specificity | Peak purity index > 0.995; No interference from placebo or other known impurities. |

| Linearity (Correlation Coefficient, r) | ≥ 0.99 |

| Accuracy (% Recovery) | 90.0% - 110.0%[2] |

| Precision (% RSD) | Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 2.0% |

| Robustness | System suitability parameters should pass after minor changes to method parameters. |

Conclusion

The comprehensive impurity profiling of O-Desaryl ranolazine in ranolazine is a critical undertaking that requires a deep understanding of the chemistry of the molecules involved, the potential for their formation, and the application of robust and validated analytical methodologies. By employing a systematic approach to method development, including forced degradation studies, and adhering to the principles of method validation as outlined by the ICH, researchers and drug development professionals can ensure the quality, safety, and efficacy of ranolazine products. This in-depth guide provides the foundational knowledge and practical insights necessary to establish a self-validating system for the reliable monitoring and control of O-Desaryl ranolazine.

References

-

New Drug Approvals. Ranolazine, 雷诺嗪. Published September 19, 2016. Available from: [Link]

-

European Journal of Pharmaceutical and Medical Research. Ranolazine (Ranexa) is a piperazine derivative, used as a second-line treatment in patients with stable or poorly controlled chronic angina and unresponsive to other drugs. Available from: [Link]

-

Dibrugarh University. A REVIEW ON ANALYTICAL METHOD DEVELOPMENT AND DETERMINATION OF RANOLAZINE IN SYNTHETIC MIXTURE. Available from: [Link]

-

Shimadzu Chemistry & Diagnostics. O-Desaryl ranolazine. Available from: [Link]

- Google Patents. Preparation of ranolazine. Published June 23, 2011.

-

International Journal of Research in Pharmaceutical Sciences. Cost Effective, Efficient and Stability indicating analytical method validation for Ranolazine related by Reverse Phase High Performance Liquid Chromatography in drug substances. Published December 15, 2020. Available from: [Link]

-

International Journal of Pharmaceutical Quality Assurance. A Rapid, Selective and Sensitive Electrospray Ionization Assisted LC-MS Method for Ranolazine and Identification of Its Two Potential Genotoxic Impurities. Published March 25, 2024. Available from: [Link]

-

Scientific Research Publishing. Development and Validation of Stability Indicating RP-LC Method for Estimation of Ranolazine in Bulk and Its Pharmaceutical Formulations. Published 2012. Available from: [Link]

-

Scientific Research Publishing. Development and Validation of Stability Indicating RP-LC Method for Estimation of Ranolazine in Bulk and Its Pharmaceutical Form. Published 2012. Available from: [Link]

-

Acta Pharmaceutica Sciencia. Stability Indicating Method Development and Validation of Ranolazine Extended Release Tablets. Published 2021. Available from: [Link]

-

Scientific Research Publishing. Simultaneous and Trace Level Quantification of Five Potential Genotoxic Impurities in Ranolazine Active Pharmaceutical Ingredient Using LC-MS/MS. Published 2021. Available from: [Link]

-

Pharmaffiliates. Ranolazine-impurities. Available from: [Link]

-

Der Pharma Chemica. Novel Spectrophotometric method for estimation of Ranolazine in bulk and pharmaceutical dosage forms. Published 2011. Available from: [Link]

-

International Council for Harmonisation. Quality Guidelines. Available from: [Link]

-

European Medicines Agency. Q 3 B (R2) Impurities in New Drug Products. Published June 2, 2006. Available from: [Link]

-

ResearchGate. Analytical Method Validation of Ranolazine tablets by RP-HPLC. Published March 4, 2025. Available from: [Link]

-

International Council for Harmonisation. ICH HARMONISED TRIPARTITE GUIDELINE - IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). Published October 25, 2006. Available from: [Link]

-

International Journal of Pharmaceutical Sciences and Research. ISOLATION AND STRUCTURAL ELUCIDATION OF DEGRADATION PRODUCTS OF RANOLAZINE. Published August 1, 2019. Available from: [Link]

-

PubMed. Determination of ranolazine in human plasma by LC-MS/MS and its application in bioequivalence study. Published December 15, 2008. Available from: [Link]

-

IVT Network. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available from: [Link]

-

ResearchGate. Determination of ranolazine in human plasma by LC-MS/MS and its application in bioequivalence study. Published August 5, 2025. Available from: [Link]

-

Emery Pharma. A Step-by-Step Guide to Analytical Method Development and Validation. Published March 7, 2023. Available from: [Link]

-

AMSbiopharma. Impurity guidelines in drug development under ICH Q3. Available from: [Link]

-

Cormica Pharma & Med Device Testing. Understanding Impurity Analysis. Available from: [Link]

-

PubMed. Sensitive quantification of ranolazine in human plasma by liquid chromatography--tandem mass spectrometry with positive electrospray ionization. Published February 1, 2007. Available from: [Link]

Sources

- 1. ejpmr.com [ejpmr.com]

- 2. impactfactor.org [impactfactor.org]

- 3. ICH Official web site : ICH [ich.org]

- 4. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 5. ema.europa.eu [ema.europa.eu]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. ijpsr.com [ijpsr.com]

- 9. medipol.edu.tr [medipol.edu.tr]

- 10. oldweb.dibru.ac.in [oldweb.dibru.ac.in]

- 11. jddtonline.info [jddtonline.info]

- 12. Simultaneous and Trace Level Quantification of Five Potential Genotoxic Impurities in Ranolazine Active Pharmaceutical Ingredient Using LC-MS/MS [scirp.org]

- 13. database.ich.org [database.ich.org]

- 14. scirp.org [scirp.org]

- 15. Development and Validation of Stability Indicating RP-LC Method for Estimation of Ranolazine in Bulk and Its Pharmaceutical Formulations [scirp.org]

- 16. demarcheiso17025.com [demarcheiso17025.com]

An In-depth Technical Guide to the Interaction of O-Desaryl Ranolazine with Cardiac Ion Channels

Prepared for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ranolazine is an anti-anginal medication with a unique mechanism of action that includes the inhibition of multiple cardiac ion channels.[1] A significant portion of its clinical activity and safety profile may be influenced by its primary metabolite, O-desaryl ranolazine. This guide provides a comprehensive technical overview of the interactions between O-desaryl ranolazine and key cardiac ion channels. By synthesizing available electrophysiological data and outlining robust experimental protocols, this document serves as a critical resource for researchers in pharmacology and drug development. Understanding the nuanced effects of this major metabolite is paramount for a complete assessment of ranolazine's cardiovascular effects and for the development of future anti-anginal and anti-arrhythmic therapies.

Introduction: The Significance of Ranolazine and its Metabolism

Ranolazine is approved for the treatment of chronic stable angina and is distinguished from traditional anti-anginal agents by its ability to reduce symptoms without significantly altering heart rate or blood pressure.[2][3] Its primary mechanism of action is the inhibition of the late inward sodium current (INaL), which is often enhanced in pathological conditions such as ischemia.[4][5] By blocking this current, ranolazine mitigates the intracellular sodium and subsequent calcium overload, thereby reducing myocardial wall tension and oxygen consumption.[3][4]

Ranolazine undergoes extensive hepatic metabolism, primarily via the cytochrome P450 3A4 (CYP3A4) enzyme.[1] This process leads to the formation of several metabolites, with O-desaryl ranolazine being one of the most prominent. Given that metabolites can possess their own pharmacological activity, sometimes exceeding that of the parent compound, a thorough investigation into the cardiac ion channel interactions of O-desaryl ranolazine is essential for a comprehensive understanding of ranolazine's overall clinical profile.

The Metabolic Pathway of Ranolazine

The metabolic conversion of ranolazine to O-desaryl ranolazine is a critical step in its biotransformation. This process, primarily mediated by CYP3A4, involves the removal of a desaryl group. The resulting metabolite is then available to interact with various biological targets, including cardiac ion channels.

Caption: Patch-clamp electrophysiology workflow.

Integrated Cardiac Risk Assessment

The overall pro-arrhythmic risk of a compound is not determined by its effect on a single ion channel but rather by the integrated effect on multiple channels. The Comprehensive in Vitro Proarrhythmia Assay (CiPA) initiative emphasizes the importance of evaluating a drug's effect on a panel of cardiac ion channels to better predict clinical risk. [6][7] While ranolazine does inhibit the IKr channel, which is associated with pro-arrhythmic risk, it also inhibits INaL and ICa,L. [8][9]This multi-channel blockade is thought to mitigate the pro-arrhythmic potential of IKr inhibition alone. [10]A thorough understanding of O-desaryl ranolazine's multi-channel effects is therefore critical to fully assess the cardiac safety profile of ranolazine.

Conclusion and Future Directions

O-desaryl ranolazine represents a significant component of the circulating drug-related material following ranolazine administration. While the parent compound's interactions with cardiac ion channels are well-characterized, there is a clear need for more comprehensive data on its primary metabolite. Future research should focus on:

-

Systematic Electrophysiological Profiling: Determining the IC50 values of O-desaryl ranolazine for a full panel of CiPA-recommended cardiac ion channels.

-

In Silico Modeling: Integrating the electrophysiological data into computational models of the cardiac action potential to predict the net effect on cardiac repolarization and arrhythmogenesis.

-

Studies in Native Cardiomyocytes: Validating the findings from recombinant systems in primary cardiomyocytes to understand the effects in a more physiological context.

By elucidating the detailed pharmacology of O-desaryl ranolazine, the scientific community can gain a more complete and accurate understanding of ranolazine's clinical effects and safety profile, paving the way for more informed drug development and personalized medicine approaches.

References

-

Antzelevitch, C., Belardinelli, L., Zygmunt, A. C., Burashnikov, A., Di Diego, J. M., Fish, J. M., Cordeiro, J. M., & Thomas, G. (2004). Electrophysiologic effects of ranolazine, a novel antianginal agent with antiarrhythmic properties. Circulation, 110(8), 904–910. [Link]

-

Dhalla, A. K., & Singh, B. N. (2024). Ranolazine. In StatPearls. StatPearls Publishing. [Link]

-

Medicosis Perfectionalis. (2021, November 25). Ranolazine Mechanism and Side Effects [Video]. YouTube. [Link]

-

Al-Sabbagh, A., & El-Dahshan, B. (2014). Safety and Efficacy of Ranolazine for the Treatment of Chronic Angina Pectoris. Cardiology research, 5(4-5), 115–123. [Link]

-

Martin, R. L., Lee, J. H., & Shryock, J. C. (2004). Ranolazine: Ion-channel-blocking actions and in vivo electrophysiological effects. British Journal of Pharmacology, 141(5), 789–799. [Link]

-

Antzelevitch, C., Belardinelli, L., Zygmunt, A. C., Burashnikov, A., Di Diego, J. M., Fish, J. M., Cordeiro, J. M., & Thomas, G. (2004). Electrophysiological effects of ranolazine, a novel antianginal agent with antiarrhythmic properties. Circulation, 110(8), 904–910. [Link]

-

El-Haou, S., Melgari, D., & Hancox, J. C. (2011). Ranolazine inhibition of hERG potassium channels: Drug–pore interactions and reduced potency against inactivation mutants. British Journal of Pharmacology, 164(2b), 449–464. [Link]

-

Cocco, G., & Rousseau, M. F. (2005). Ranolazine. A metabolic modulator for the treatment of chronic stable angina. Expert opinion on pharmacotherapy, 6(14), 2487–2494. [Link]

-

Belardinelli, L., Shryock, J. C., & Fraser, H. (2006). The mechanism of ranolazine action to reduce ischemia-induced diastolic dysfunction. European Heart Journal Supplements, 8(suppl_A), A10–A13. [Link]

-

Bertero, E., Maack, C., & Ranolazine, A. C. (2024). Ranolazine Unveiled: Rediscovering an Old Solution in a New Light. Journal of Cardiovascular Development and Disease, 11(8), 237. [Link]

-

Frommeyer, G., Schmidt, M., Leitz, P., Eckardt, L., & Milberg, P. (2016). Ranolazine effectively suppresses atrial fibrillation in the setting of heart failure. Circulation. Heart failure, 9(11), e003491. [Link]

-

Antzelevitch, C., Belardinelli, L., Zygmunt, A. C., Nesterenko, V. V., Shryock, J. C., & Rajamani, S. (2011). Electrophysiologic basis for the antiarrhythmic actions of ranolazine. Heart rhythm, 8(8), 1281–1290. [Link]

-

Schofield, R. S., & Hill, J. A. (2001). The use of ranolazine in cardiovascular disease. Expert opinion on investigational drugs, 10(10), 1877–1886. [Link]

-

Metrion Biosciences. (n.d.). New CiPA cardiac ion channel cell lines and assays for in vitro proarrhythmia risk assessment. Retrieved from [Link]

-

Belardinelli, L., Shryock, J. C., & Fraser, H. (2006). Inhibition of the late sodium current as a potential cardioprotective principle: effects of the late sodium current inhibitor ranolazine. Heart (British Cardiac Society), 92 Suppl 4(Suppl 4), iv6–iv14. [Link]

-

Maier, L. S. (2008). Inhibition of the Late Sodium Current with Ranolazine - A New Cardioprotective Mechanism. European Heart Journal, 29(15), 1817–1819. [Link]

-

El-Haou, S., Melgari, D., & Hancox, J. C. (2011). Ranolazine inhibition of hERG potassium channels: drug-pore interactions and reduced potency against inactivation mutants. British journal of pharmacology, 164(2b), 449–464. [Link]

-

Tamargo, J., Caballero, R., & Delpón, E. (2016). Ranolazine: A Contemporary Review. Journal of the American Heart Association, 5(3), e003135. [Link]

-

Li, Y., Zhang, Y., & Chen, Y. (2025). The real-world safety profile of ranolazine: pharmacovigilance analysis of the FAERS database. Frontiers in Pharmacology, 16, 1324567. [Link]

-

PhysioStim. (n.d.). Cardiac Safety Assays. Retrieved from [Link]

-

Tamargo, J., Caballero, R., & Delpón, E. (2016). Ranolazine: A Contemporary Review. Journal of the American Heart Association, 5(3), e003135. [Link]

-

El-Haou, S., Melgari, D., & Hancox, J. C. (2011). Ranolazine inhibition of hERG potassium channels: Drug–pore interactions and reduced potency against inactivation mutants. British journal of pharmacology, 164(2 Pt 2), 449–464. [Link]

-

CV Pharmacology. (n.d.). Late Sodium Current Blocker (Ranolazine). Retrieved from [Link]

-

Charles River Laboratories. (n.d.). In Vitro Safety Pharmacology Assays. Retrieved from [Link]

-

L'Abbate, A., Turchi, S., & Zucchi, R. (2005). Ranolazine, an inhibitor of the late sodium channel current, reduces postischemic myocardial dysfunction in the rabbit. The Journal of pharmacology and experimental therapeutics, 315(1), 320–325. [Link]

-

Park, S. J., Kim, R. Y., & Lee, H. A. (2023). New in vitro multiple cardiac ion channel screening system for preclinical Torsades de Pointes risk prediction under the Comprehensive in vitro Proarrhythmia Assay concept. Journal of pharmacological and toxicological methods, 122, 107297. [Link]

-

Antoons, G., & Sipido, K. R. (2014). Late Sodium Current Inhibitors as Potential Antiarrhythmic Agents. Frontiers in pharmacology, 5, 13. [Link]

-

Truffa, A. A. M., Newby, L. K., & Melloni, C. (2011). extended-release ranolazine: critical evaluation of its use in stable angina. Therapeutics and clinical risk management, 7, 239–246. [Link]

-

Tziakas, D., Chalikias, G., & Stakos, D. (2024). Real-World Data from the Use of Ranolazine in Patients with Stable Angina Pectoris: The RANGER Study. Journal of cardiovascular development and disease, 11(3), 85. [Link]

-

Li, Y., Zhang, Y., & Chen, Y. (2025). The real-world safety profile of ranolazine: pharmacovigilance analysis of the FAERS database. Frontiers in Pharmacology, 16, 1324567. [Link]

-

U.S. Food and Drug Administration. (2024). Streamlining analysis of ion channel in vitro assays data to support clinical cardiac safety decision-making. Retrieved from [Link]

Sources

- 1. Ranolazine Unveiled: Rediscovering an Old Solution in a New Light - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. Frontiers | The real-world safety profile of ranolazine: pharmacovigilance analysis of the FAERS database [frontiersin.org]

- 4. Ranolazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Inhibition of the late sodium current as a potential cardioprotective principle: effects of the late sodium current inhibitor ranolazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. physiostim.com [physiostim.com]

- 7. fda.gov [fda.gov]

- 8. Electrophysiological Basis for the Antiarrhythmic Actions of Ranolazine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Electrophysiologic Effects of Ranolazine. A Novel Anti-Anginal Agent with Antiarrhythmic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ranolazine: Ion-channel-blocking actions and in vivo electrophysiological effects - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Forced Degradation Studies of Ranolazine and the Significance of O-Desaryl Ranolazine Formation

Introduction: The Imperative for In-Depth Stability Analysis of Ranolazine

Ranolazine is a pivotal therapeutic agent for the management of chronic stable angina.[1] Its unique mechanism of action, which involves the inhibition of the late inward sodium current in cardiomyocytes, distinguishes it from traditional antianginal drugs.[1][2] This mechanism helps to reduce intracellular sodium and calcium overload, thereby improving myocardial relaxation and reducing oxygen demand without significantly impacting heart rate or blood pressure.[1][2] The chemical structure of ranolazine, N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide, features several functional groups, including an amide, a piperazine ring, a secondary alcohol, and an ether linkage, that are susceptible to degradation under various environmental conditions.

Forced degradation studies are a cornerstone of pharmaceutical development, mandated by regulatory bodies such as the International Council for Harmonisation (ICH).[3] These studies, which intentionally expose the drug substance to stress conditions more severe than those in accelerated stability testing, serve multiple critical purposes:

-

Elucidation of Degradation Pathways: Identifying the likely degradation products that could form under normal storage conditions over time.

-

Development of Stability-Indicating Methods: Ensuring that the analytical methods used for stability testing can accurately separate and quantify the active pharmaceutical ingredient (API) from its degradation products.

-

Understanding Molecular Stability: Gaining insights into the intrinsic stability of the drug molecule and identifying potential liabilities in its chemical structure.

-

Informing Formulation and Packaging Development: Guiding the selection of excipients and packaging that will protect the drug product from degradation.

This application note provides a comprehensive guide to conducting forced degradation studies on ranolazine, with a special focus on the formation of its known degradation products and the importance of monitoring for O-Desaryl Ranolazine, a key metabolite and potential degradant.

Known Degradation Pathways of Ranolazine

Forced degradation studies have revealed that ranolazine is susceptible to degradation under acidic and oxidative conditions, while it exhibits relative stability under basic, thermal, and photolytic stress.[4][5][6]

Acidic Degradation

Under acidic conditions, ranolazine undergoes hydrolysis, primarily targeting the ether and amide linkages. Three major degradation products (DP-1, DP-2, and DP-3) have been identified and characterized.[4][5]

-

DP-1: 2-(4-(2-hydroxy-3-(2-hydroxyphenoxy) propyl) piperazine-1-yl) acetic acid

-

DP-2: 2-(4-(2-hydroxy-3-(2-methoxy phenoxy) propyl) piperazine-1-yl) acetic acid

-

DP-3: N-(2,6-dimethylphenyl)-2 -(4-(2-hydroxy-3 (2-hydroxyphenoxy) propyl) piperazine-1-yl) acetamide

The formation of these products suggests two primary degradation pathways under acidic stress: cleavage of the amide bond to form a carboxylic acid (DP-2) and demethylation of the methoxy group on the aromatic ring to a hydroxyl group (DP-1 and DP-3).

Oxidative Degradation

In the presence of oxidizing agents such as hydrogen peroxide, ranolazine is prone to the formation of N-oxides at the piperazine ring. Two primary oxidative degradation products have been identified:[4][5]

-

DP-OX1: 1-(2-((2,6-dimethylphenyl)amino)-2oxoethyl)-4-(2- hydroxy-3-(2-methoxy phenoxy) propyl) piperazine 1, 4-dioxide

-

DP-OX2: 4-(2-((2, 6 dimethyl phenyl) amino)-2-oxoethyl)-1-(2-hydroxy-3-(2-methoxy phenoxy) propyl) piperazine 1-oxide

These products highlight the susceptibility of the tertiary amine nitrogens in the piperazine ring to oxidation.

O-Desaryl Ranolazine: A Critical Related Substance

O-Desaryl ranolazine (CVT-2512) is a known metabolite of ranolazine. While not explicitly identified as a forced degradation product in the reviewed literature, its structure suggests a potential for formation under certain stress conditions, particularly those promoting ether cleavage. Given its structural similarity to the parent drug and its confirmed presence in vivo, it is imperative that any stability-indicating method for ranolazine is capable of resolving and quantifying this compound.

The formation of O-Desaryl ranolazine involves the cleavage of the ether bond, resulting in the loss of the 2-methoxyphenoxy group. This type of degradation is plausible under strong acidic conditions, which can protonate the ether oxygen and facilitate nucleophilic attack, or under oxidative stress, which can proceed through radical-mediated pathways.[7][8][9]

Experimental Protocols for Forced Degradation Studies of Ranolazine

The following protocols are designed to induce degradation of ranolazine to an extent of 5-20%, as recommended by ICH guidelines, to ensure the generation of sufficient degradation products for analytical method development without complete destruction of the drug substance.[3]

Materials and Reagents

-

Ranolazine API

-

Hydrochloric acid (HCl), 1N and 5N

-

Sodium hydroxide (NaOH), 1N and 5N

-

Hydrogen peroxide (H₂O₂), 3% and 30%

-

Methanol, HPLC grade

-

Acetonitrile, HPLC grade

-

Water, HPLC grade

-

Phosphate buffer

-

O-Desaryl Ranolazine reference standard

General Sample Preparation

Prepare a stock solution of ranolazine in methanol or a suitable solvent at a concentration of 1 mg/mL.

Acid Hydrolysis

-

To 1 mL of the ranolazine stock solution, add 1 mL of 1N HCl.

-

Reflux the solution at 60°C for 30 minutes.[]

-

Cool the solution to room temperature.

-

Neutralize the solution with an equivalent amount of 1N NaOH.

-

Dilute to a final concentration of approximately 100 µg/mL with the mobile phase for HPLC analysis.

Causality: The use of elevated temperature accelerates the hydrolytic cleavage of the ether and amide bonds, which is catalyzed by the acidic environment.

Base Hydrolysis

-

To 1 mL of the ranolazine stock solution, add 1 mL of 1N NaOH.

-

Reflux the solution at 60°C for 30 minutes.

-

Cool the solution to room temperature.

-

Neutralize the solution with an equivalent amount of 1N HCl.

-

Dilute to a final concentration of approximately 100 µg/mL with the mobile phase for HPLC analysis.

Causality: Although ranolazine is reported to be stable under basic conditions, this stress test is necessary to confirm its stability profile and ensure the analytical method's specificity.

Oxidative Degradation

-

To 1 mL of the ranolazine stock solution, add 1 mL of 30% H₂O₂.[11]

-

Keep the solution at room temperature for 24 hours.[11]

-

Dilute to a final concentration of approximately 100 µg/mL with the mobile phase for HPLC analysis.

Causality: Hydrogen peroxide is a strong oxidizing agent that can effectively induce the formation of N-oxides at the piperazine ring of ranolazine.

Thermal Degradation

-

Place a solid sample of ranolazine powder in a hot air oven maintained at 70°C for 48 hours.

-

After the exposure period, dissolve the sample in a suitable solvent to a concentration of 1 mg/mL.

-

Dilute to a final concentration of approximately 100 µg/mL with the mobile phase for HPLC analysis.

Causality: Thermal stress assesses the solid-state stability of the drug substance and can reveal degradation pathways that may not be apparent in solution.

Photolytic Degradation

-

Expose a solid sample of ranolazine powder and a 1 mg/mL solution of ranolazine to UV light (200 Wh/m²) and visible light (1.2 million lux hours) in a photostability chamber, as per ICH Q1B guidelines.

-

Prepare a control sample stored in the dark under the same conditions.

-

After the exposure period, prepare the solid and solution samples to a final concentration of approximately 100 µg/mL with the mobile phase for HPLC analysis.

Causality: Photolytic stress testing is crucial to determine if the drug substance is light-sensitive and requires light-protected packaging.

Analytical Methodology: Developing a Stability-Indicating HPLC Method

A robust, stability-indicating HPLC method is essential for the successful analysis of forced degradation samples. The following parameters should be considered during method development and validation:

-

Column: A C8 or C18 column is typically suitable for the separation of ranolazine and its degradation products.[4][11]

-

Mobile Phase: A gradient elution with a mixture of a phosphate buffer and acetonitrile or methanol is often effective.[8]

-

Detection: UV detection at a wavelength of 220-273 nm is appropriate for ranolazine and its chromophoric degradation products.[11][12]

-

Validation: The method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, accuracy, precision, and robustness.

Specificity is the most critical validation parameter for a stability-indicating method. It must be demonstrated that the method can unequivocally assess the analyte in the presence of its degradation products, process impurities, and placebo components. This is achieved by analyzing the forced degradation samples and ensuring that the ranolazine peak is well-resolved from all other peaks. Peak purity analysis using a photodiode array (PDA) detector is highly recommended.

Data Presentation and Interpretation

Table 1: Summary of Forced Degradation Conditions and Expected Outcomes for Ranolazine

| Stress Condition | Reagent/Parameter | Duration | Expected Degradation Products |

| Acid Hydrolysis | 1N HCl | 30 min at 60°C | DP-1, DP-2, DP-3, Potentially O-Desaryl Ranolazine |

| Base Hydrolysis | 1N NaOH | 30 min at 60°C | Expected to be stable |

| Oxidation | 30% H₂O₂ | 24 hours at RT | DP-OX1, DP-OX2 |

| Thermal | 70°C | 48 hours | Expected to be stable |

| Photolytic | ICH Q1B conditions | As per guideline | Expected to be stable |

Visualizations

Experimental Workflow for Forced Degradation

Caption: Experimental workflow for the forced degradation of ranolazine.

Proposed Degradation Pathways of Ranolazine

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. veeprho.com [veeprho.com]

- 6. impactfactor.org [impactfactor.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Ether cleavage - Wikipedia [en.wikipedia.org]

- 11. WO2011160396A1 - Method for preparation of ranolazine - Google Patents [patents.google.com]

- 12. Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Performance Chiral Separation of O-Desaryl Ranolazine Enantiomers

Executive Summary

This application note details the protocol for the enantiomeric separation of O-Desaryl Ranolazine (also known as CVT-2512 or RS-88640).[1] Unlike the parent drug Ranolazine, which contains a hydrophobic methoxyphenoxy ether tail, O-Desaryl Ranolazine terminates in a hydrophilic 1,2-diol (glycol) moiety.[1]

This structural shift significantly alters the chromatographic behavior, rendering standard Normal Phase (Hexane/IPA) methods potentially too retentive or prone to peak broadening. This guide advocates for a Polar Organic Mode (POM) approach using immobilized polysaccharide chiral stationary phases (CSPs) to ensure high resolution (

Analyte Characterization & Challenge

Chemical Identity[1][2][3]

-

IUPAC Name: N-(2,6-dimethylphenyl)-2-[4-(2,3-dihydroxypropyl)piperazin-1-yl]acetamide[1]

-

Chiral Center: C2 position of the dihydroxypropyl chain.

-

Structure Overview:

The Separation Challenge

While Ranolazine is often separated using standard Cellulose-based columns in Reverse Phase (RP), the O-Desaryl metabolite presents specific challenges:

-

Polarity: The terminal diol increases interaction with the silica matrix, risking non-specific binding (tailing).

-

Solubility: The metabolite has poor solubility in pure hexane, making traditional Normal Phase (NP) difficult without high percentages of co-solvent.

-

Basicity: The piperazine nitrogens require basic modifiers to suppress ionization and prevent peak tailing.

Method Development Strategy

The following decision tree outlines the logic used to select the Polar Organic Mode (POM) over traditional Normal Phase.

Figure 1: Method Selection Decision Tree. Polar Organic Mode is prioritized to accommodate the polar diol tail and ensure solubility.

Experimental Protocol: Polar Organic Mode (Recommended)

This protocol utilizes an Immobilized Amylose stationary phase.[1] Amylose derivatives often show superior selectivity for flexible aliphatic chains (like the diol tail) compared to rigid cellulose derivatives.

Chromatographic Conditions

| Parameter | Setting | Rationale |

| Column | Chiralpak IA or Lux Amylose-1 (Amylose tris(3,5-dimethylphenylcarbamate)) | Immobilized phase allows robust use of 100% polar organic solvents without stripping the selector.[1] |

| Dimensions | 250 x 4.6 mm, 5 µm | Standard analytical dimensions for maximum plate count ( |

| Mobile Phase | Methanol : Acetonitrile : Diethylamine (50 : 50 : 0.1 v/v/v) | MeOH provides H-bond capability; ACN reduces viscosity; DEA masks silanols to prevent amine tailing.[1] |

| Flow Rate | 1.0 mL/min | Optimal Van Deemter velocity for 5 µm particles.[1] |

| Temperature | 25°C | Lower temperature favors enthalpic chiral recognition.[1] |

| Detection | UV @ 215 nm | The xylidine ring absorbs strongly here; 254 nm is secondary.[1] |

| Injection Vol. | 5 - 10 µL | Dissolve sample in Mobile Phase.[1] |

Step-by-Step Execution

-

System Preparation:

-

Flush the HPLC system with Methanol to remove any aqueous buffers.

-

Install the Chiralpak IA column.[4]

-

Conditioning: Pump the Mobile Phase (MeOH/ACN/DEA) at 0.5 mL/min for 30 minutes, then ramp to 1.0 mL/min. Monitor baseline until stable (approx. 20 mins).

-

-

Sample Preparation:

-

Data Acquisition:

-

Inject the racemate to identify

(enantiomer 1) and -

Calculate Resolution (

) and Tailing Factor ( -

Success Criteria:

and

-

Alternative Protocol: Reverse Phase (Bioanalysis Compatible)[1]

If the analyte is extracted from plasma (biological matrix), a Reverse Phase (RP) method is often preferred to enable direct injection of aqueous-rich samples.

Chromatographic Conditions (RP)

-

Column: Chiralcel OD-RH (Cellulose tris(3,5-dimethylphenylcarbamate) - RP grade).[1]

-

Mobile Phase: 20 mM Borate Buffer (pH 9.0) : Acetonitrile (60 : 40) .

-

Critical: High pH (9.[1]0) keeps the piperazine non-ionized (neutral), improving interaction with the chiral selector and reducing retention time.

-

-

Flow Rate: 0.5 mL/min (Note: RP chiral columns often have higher backpressure).

-

Temperature: 35°C (Improves mass transfer for the viscous aqueous phase).

Mechanism of Chiral Recognition[2][7][8]

Understanding the molecular interaction is vital for troubleshooting. The separation relies on a "Three-Point Interaction" model.[1]

Figure 2: Chiral Recognition Mechanism.[1] Separation is driven by Hydrogen Bonding at the diol/amide sites and Pi-Pi interactions at the aryl head.

Validation & Troubleshooting

System Suitability Parameters

To ensure the method is "self-validating" in a regulated environment, the following limits must be met:

| Parameter | Acceptance Criteria | Corrective Action |

| Resolution ( | Decrease flow rate; Lower temperature (5°C steps). | |

| Selectivity ( | Change Mobile Phase modifier (e.g., swap MeOH for EtOH). | |

| Tailing Factor ( | Increase DEA concentration (up to 0.2%); Check column age. | |

| Precision (RSD) | Check injector seal; Ensure column equilibration. |

Troubleshooting Guide

-

Broad Peaks: The diol tail causes slow mass transfer. Solution: Increase Temperature to 35-40°C (in RP mode) or switch to 100% Methanol (POM) to reduce viscosity.

-

Peak Inversion: If the elution order is unknown, inject a pure standard of Ranolazine (racemate) to see if the impurity profile shifts, or use a known enantiomer of the parent drug as a marker, though elution orders may swap between parent and metabolite.

-

High Backpressure: In POM, salt precipitation can occur if the system wasn't flushed. Solution: Flush with 50:50 Water:Methanol before switching to 100% Organic.

References

-

Luo, X., et al. (2006). "Analytical and semipreparative resolution of ranolazine enantiomers by liquid chromatography using polysaccharide chiral stationary phases." Journal of Separation Science, 29(1), 164–171. [1]

-

Phenomenex. "Chiral HPLC Separations: A Guide to Column Selection and Method Development." Phenomenex Technical Guides.

-

Debowski, J., et al. (2007). "HPLC separation of enantiomers using chiral stationary phases." Ceska a Slovenska Farmacie, 56(4), 151-155.[1]

-

Splendid Lab. "O-Desaryl Ranolazine Structure and Data." Chemical Catalog.

Sources

Application Note: Bioanalytical Method Development & Validation for O-Desaryl Ranolazine (CVT-2738)

Executive Summary

This application note details the development and validation of a high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for O-Desaryl Ranolazine (CVT-2738) . As a polar metabolite formed via CYP3A4-mediated cleavage of the 2-methoxyphenoxy ring from Ranolazine, CVT-2738 presents specific bioanalytical challenges—primarily polarity-driven matrix effects and the risk of in-source fragmentation of the parent drug.

This guide moves beyond standard templates, offering a mechanistic approach to solving these challenges, ensuring a robust assay suitable for pharmacokinetic (PK) and drug-drug interaction (DDI) studies.

Analyte Profiling & Mechanistic Strategy

Understanding the physicochemical shift from parent to metabolite is the foundation of this protocol.

| Property | Ranolazine (Parent) | O-Desaryl Ranolazine (CVT-2738) | Impact on Method |

| Structure | Contains hydrophobic 2-methoxyphenoxy ether tail. | Ether cleavage results in a hydrophilic 1,2-diol tail. | Polarity Shift: Metabolite elutes significantly earlier on C18. |

| MW | 427.5 Da | ~321.4 Da | Mass Spec: [M+H]⁺ transition shift from 428 → 322. |

| LogP | ~2.5 (Moderate Lipophilicity) | < 1.0 (Hydrophilic) | Extraction: Liquid-Liquid Extraction (LLE) with non-polar solvents (e.g., Hexane) may yield poor recovery for the metabolite. |

| Risk | Parent Drug | In-Source Fragmentation | Critical: Ranolazine can lose the aryl ether in the ion source, mimicking CVT-2738. Chromatographic separation is mandatory. |

Metabolic Pathway Visualization

The following diagram illustrates the structural transformation relevant to this method.

Caption: CYP3A4-mediated conversion of Ranolazine to O-Desaryl Ranolazine via loss of the methoxyphenoxy group.

Instrumentation & Chromatographic Conditions

The "In-Source" Challenge

Expert Insight: A common failure mode in Ranolazine metabolite assays is "crosstalk" caused by the source. If Ranolazine co-elutes with CVT-2738, the high temperature of the ESI source can fragment Ranolazine (m/z 428) into a fragment ion of m/z 322 before it enters Q1. The detector then reads this as the metabolite, causing falsely high concentrations.

-

Solution: You must achieve baseline chromatographic separation between Ranolazine (Ret Time ~3.5 min) and CVT-2738 (Ret Time ~1.2 min).

LC-MS/MS Parameters

Liquid Chromatography (LC):

-

System: UHPLC (e.g., Shimadzu Nexera or Waters Acquity).

-

Column: Phenomenex Kinetex F5 or Waters HSS T3 (100 x 2.1 mm, 1.7 µm).

-

Why? Standard C18 often fails to retain the polar diol metabolite. F5 (Pentafluorophenyl) or T3 (High aqueous C18) provides better retention for polar bases.

-

-

Mobile Phase A: 0.1% Formic Acid in Water (10 mM Ammonium Formate optional for peak shape).

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0.0 - 0.5 min: 5% B (Hold for polar retention)

-

0.5 - 3.0 min: 5% -> 90% B

-

3.0 - 4.0 min: 90% B (Wash parent)

-

4.0 - 5.0 min: 5% B (Re-equilibration)

-

Mass Spectrometry (MS):

-

Source: Electrospray Ionization (ESI) – Positive Mode.

-

MRM Transitions:

-

Analyte (CVT-2738): 322.2 → 206.1 (Quantifier), 322.2 → 164.1 (Qualifier).

-

IS (Ranolazine-d3 or Analog): 431.5 → 282.5.

-

Note: The transition 322 → 206 typically corresponds to the cleavage of the piperazine ring, a stable fragment for this class.

-

Sample Preparation Protocol

Given the polarity difference between parent and metabolite, Protein Precipitation (PPT) is the preferred "universal" extraction method over Liquid-Liquid Extraction (LLE), which risks losing the polar metabolite.

Reagents[2]

-

Stock Solution: 1.0 mg/mL O-Desaryl Ranolazine in Methanol.

-

Internal Standard (IS): 500 ng/mL Ranolazine-d3 in Acetonitrile.

-

Precipitation Agent: 100% Acetonitrile (LC-MS Grade).

Step-by-Step Workflow

Caption: Protein precipitation workflow optimized for simultaneous recovery of polar metabolites and non-polar parent.

Critical Protocol Note: Step 5 (Dilution) is mandatory. Injecting 100% acetonitrile supernatant directly onto a high-aqueous column (required for the polar metabolite) will cause "solvent effect" peak fronting, destroying the separation between the metabolite and the void volume.

Method Validation (ICH M10 Compliance)

The validation must demonstrate the method's reliability.[1] The following criteria are derived from the ICH M10 Guideline .

Selectivity & Specificity

-

Requirement: Analyze 6 lots of blank plasma (including lipemic and hemolyzed).

-

Acceptance: Interference at analyte retention time must be < 20% of the LLOQ response.

-

Crosstalk Check: Inject a ULOQ sample of only Ranolazine (Parent) and monitor the CVT-2738 channel. Any peak detected at the CVT-2738 retention time indicates source fragmentation or impurity.

Linearity & Sensitivity

-

Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL (ULOQ).

-

Weighting: 1/x².

-

Criteria: Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations ±15% (±20% at LLOQ).

Accuracy & Precision

Perform 3 runs (1 intra-day, 2 inter-day) with 5 replicates at 4 levels:

-

LLOQ: 1.0 ng/mL

-

Low QC: 3.0 ng/mL

-

Mid QC: 400 ng/mL

-

High QC: 800 ng/mL

| Parameter | Acceptance Criteria (ICH M10) |

| Accuracy (%Bias) | ±15% (±20% at LLOQ) |

| Precision (%CV) | ≤15% (≤20% at LLOQ) |

Matrix Effect

-

Procedure: Compare analyte response in post-extracted spiked plasma vs. neat solution.

-

Calculation: Matrix Factor (MF) = Peak Area (Post-Spiked) / Peak Area (Neat).

-

IS Normalized MF: Must be consistent (CV ≤ 15%) across 6 lots.

-

Note: Due to the early elution of CVT-2738, phospholipids may cause suppression. Divert the LC flow to waste for the first 0.8 minutes if salts interfere, or use the Divert Valve after the metabolite elutes to prevent phospholipids (eluting late) from fouling the source.

Stability

-

Freeze-Thaw: 3 cycles at -20°C and -80°C.

-

Benchtop: 4 to 24 hours at room temperature (critical for large batches).

-

Autosampler: 48 hours at 10°C.

-

Long-term: Validated to cover the duration of sample storage (e.g., 3 months).

Troubleshooting & Expert Commentary

-

Carryover: Ranolazine is "sticky." Ensure the autosampler wash solution contains at least 50% organic solvent (e.g., MeOH:ACN:IPA:Water + 0.1% Formic Acid).

-

Internal Standard Selection: If stable isotope-labeled CVT-2738 is unavailable, Ranolazine-d3 can be used, but be wary of "Matrix Effect drift." The parent IS elutes later than the metabolite. If the matrix effect varies between the metabolite RT (1.2 min) and Parent RT (3.5 min), the IS will not compensate correctly. Recommendation: Synthesize or purchase O-Desaryl Ranolazine-d3 if possible, or validate the Matrix Effect rigorously.

-

Metabolite Instability: Unlike N-oxides, O-desaryl metabolites are generally stable. However, avoid high pH extraction buffers which may promote degradation.

References

-

ICH Harmonised Guideline. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation.[1] Link

-

Jerling, M. (2006). Clinical Pharmacokinetics of Ranolazine.[2] Clinical Pharmacokinetics, 45, 469–491. Link

-

FDA Guidance for Industry. (2022). M10 Bioanalytical Method Validation. U.S. Food and Drug Administration.[3][4] Link

-

Wang, Y., et al. (2005). Development and validation of a sensitive LC-MS/MS assay for simultaneous quantitation of ranolazine and its three metabolites in human plasma. Journal of Chromatography B. Link

Sources

Troubleshooting & Optimization

Optimizing O-Desaryl Ranolazine synthesis yield and purity

An in-depth guide to optimizing O-Desaryl Ranolazine synthesis, focusing on improving yield and purity through practical troubleshooting and frequently asked questions.

Introduction

O-Desaryl Ranolazine, also known by its developmental code CVT-2514, is the primary O-demethylated metabolite of Ranolazine, an antianginal medication.[1][2] The synthesis of this metabolite is crucial for various aspects of drug development, including comprehensive pharmacokinetic studies, impurity profiling for the parent drug, and understanding Ranolazine's metabolic fate.[1] Achieving high yield and purity in its synthesis can be challenging, often plagued by incomplete reactions, side-product formation, and purification difficulties.

This technical support guide, designed for researchers, chemists, and drug development professionals, provides in-depth troubleshooting strategies and answers to frequently asked questions encountered during the synthesis of O-Desaryl Ranolazine. As Senior Application Scientists, we aim to deliver not just protocols, but the underlying chemical principles to empower you to make informed decisions and optimize your experimental outcomes.

Synthesis Pathway Overview: The O-Demethylation of Ranolazine

The most direct and commonly cited method for synthesizing O-Desaryl Ranolazine is the O-demethylation of the parent drug, Ranolazine.[1] This process involves cleaving the methyl ether on the methoxyphenol moiety of the Ranolazine molecule. The two most prevalent reagents for this transformation are Boron Tribromide (BBr₃) and Pyridine Hydrochloride (Pyridine HCl).[1]

Caption: General synthesis pathway for O-Desaryl Ranolazine.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.

Question 1: My reaction shows low or no conversion of Ranolazine. What are the likely causes and how can I fix it?

Answer: Low or no conversion is a common issue often linked to reagent activity, reaction conditions, or contaminants.

-

Causality 1: Inactive Demethylating Agent.

-

Boron Tribromide (BBr₃): BBr₃ is highly reactive and susceptible to hydrolysis. Exposure to atmospheric moisture will decompose it into boric acid and HBr, rendering it ineffective. Always use a fresh bottle or a recently opened one stored under an inert atmosphere. A simple visual check can be helpful; BBr₃ should be a colorless or faintly yellow/red-brown fuming liquid.

-

Pyridine Hydrochloride: While more stable than BBr₃, its quality can vary. Ensure it is anhydrous, as water can interfere with the high-temperature reaction conditions required.

-

-

Causality 2: Sub-optimal Reaction Conditions.

-

Temperature: The BBr₃ reaction is typically started at a very low temperature (e.g., -78 °C or 0 °C) to control its high reactivity and then slowly warmed to room temperature.[1] Insufficient cooling during addition can lead to side reactions, while not allowing the reaction to warm adequately can result in an incomplete reaction. The Pyridine HCl method requires high heat (typically 180-220 °C) to proceed.[1] Ensure your heating mantle or oil bath can achieve and maintain this temperature consistently.

-

Reaction Time: Monitor the reaction closely using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] Reactions stopped too early will naturally have low conversion. Let the reaction run until the starting material spot on the TLC plate has been consumed or its concentration plateaus as determined by HPLC.

-

-

Causality 3: Presence of Moisture.

-

Water will rapidly quench BBr₃. Ensure all your glassware is oven-dried, and the reaction is run under a dry, inert atmosphere (e.g., nitrogen or argon).[1] Use anhydrous solvents, such as anhydrous dichloromethane (DCM), for the BBr₃ method.

-

Caption: Troubleshooting workflow for low reaction yield.

Question 2: The reaction worked, but the crude product is very impure with many side products. How can I improve the purity?

Answer: The formation of multiple byproducts points towards issues with reaction control or degradation.

-

Causality 1: Over-reaction or Side Reactions.

-

BBr₃ Stoichiometry: Using a large excess of BBr₃ can lead to the cleavage of other functional groups or degradation of the complex ranolazine structure. Start with a modest excess (e.g., 1.5-3 equivalents) and optimize from there. The addition of BBr₃ should be slow and controlled at low temperatures to dissipate heat and minimize side reactions.[1]

-

High-Temperature Degradation: The Pyridine HCl method uses harsh, high-temperature conditions which can cause thermal degradation of the starting material and product.[1] Minimize the reaction time by closely monitoring for the disappearance of the starting material.

-

-

Causality 2: Improper Quenching.

-

The quenching of the BBr₃ reaction is highly exothermic and must be done carefully at low temperatures.[1] A rapid, uncontrolled quench can cause localized heating, leading to product degradation. The recommended procedure is to cool the reaction mixture back down and slowly add methanol, followed by water.[1]

-

-

Causality 3: Presence of Ranolazine Impurities.

Question 3: I am struggling with the workup and purification. The product is difficult to isolate. What should I do?